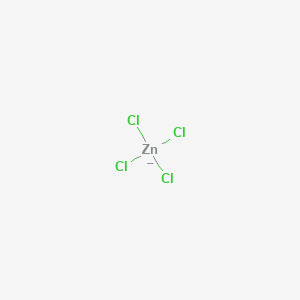![molecular formula C21H18N2O2S2 B231158 (NE)-4-methyl-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide CAS No. 17173-01-2](/img/structure/B231158.png)
(NE)-4-methyl-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(NE)-4-methyl-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is a sulfonamide derivative that has shown promising results in various biological assays.
Wirkmechanismus
The mechanism of action of (NE)-4-methyl-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemische Und Physiologische Effekte
(NE)-4-methyl-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (NE)-4-methyl-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide in lab experiments is its potential use in various biological assays. It has shown promising results in anti-inflammatory, anti-cancer, and anti-viral assays. However, one of the main limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the study of (NE)-4-methyl-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its potential use in the treatment of viral infections, such as COVID-19. Additionally, further studies could be conducted to better understand its mechanism of action and to optimize its synthesis method for larger-scale production.
Conclusion:
(NE)-4-methyl-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide is a chemical compound that has shown promising results in various biological assays. It has potential use in the treatment of several diseases, including cancer and neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for larger-scale production.
Synthesemethoden
The synthesis of (NE)-4-methyl-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide is a complex process that involves several steps. The first step involves the preparation of 3-methyl-1,3-benzothiazol-2-amine, which is then reacted with 4-methylbenzenesulfonyl chloride to form the intermediate product. This intermediate is then reacted with 6-bromo-1-hexene to form the final product.
Wissenschaftliche Forschungsanwendungen
(NE)-4-methyl-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide has been extensively studied for its potential use in scientific research. It has shown promising results in various biological assays, including anti-inflammatory, anti-cancer, and anti-viral activities. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
17173-01-2 |
|---|---|
Produktname |
(NE)-4-methyl-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide |
Molekularformel |
C21H18N2O2S2 |
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
(NE)-4-methyl-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C21H18N2O2S2/c1-15-11-13-16(14-12-15)27(24,25)22-18-8-4-3-7-17(18)21-23(2)19-9-5-6-10-20(19)26-21/h3-14H,1-2H3/b21-17-,22-18+ |
InChI-Schlüssel |
JGKDHNQVHVOFMG-QGFZOGOGSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/2\C=CC=C\C2=C\3/N(C4=CC=CC=C4S3)C |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC=CC2=C3N(C4=CC=CC=C4S3)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC=CC2=C3N(C4=CC=CC=C4S3)C |
Synonyme |
(NZ)-4-methyl-N-[(6Z)-6-(3-methylbenzothiazol-2-ylidene)-1-cyclohexa-2 ,4-dienylidene]benzenesulfonamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile](/img/structure/B231091.png)
![1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one](/img/structure/B231095.png)
![5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl-](/img/structure/B231101.png)

![8-nitro-6H-benzo[c]chromen-6-one](/img/structure/B231113.png)




![Dimethyl (4-{[(methylsulfanyl)carbothioyl]amino}phenyl)sulfonyldithioimidocarbonate](/img/structure/B231141.png)